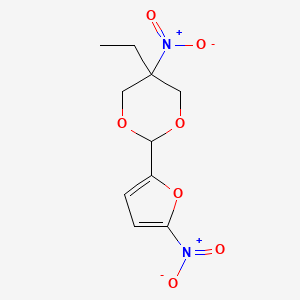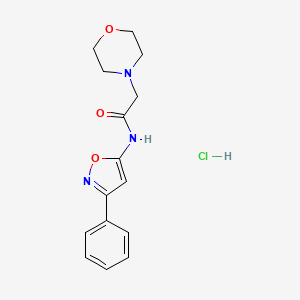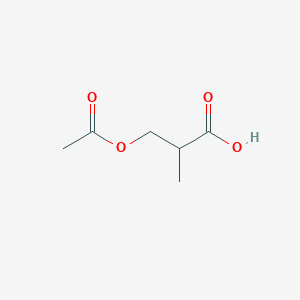![molecular formula C17H22O B14675198 Methanone, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]phenyl- CAS No. 33809-30-2](/img/structure/B14675198.png)
Methanone, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]phenyl-, also known as 4-tert-Butylacetophenone, is an organic compound with the molecular formula C12H16O. It is a derivative of acetophenone, where the phenyl group is substituted with a tert-butyl group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]phenyl- typically involves the Friedel-Crafts acylation reaction. This reaction uses acetophenone as the starting material, which undergoes acylation with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of Methanone, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]phenyl- follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the tert-butyl group directs the incoming electrophile to the para position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Methanone, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Employed in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Methanone, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetophenone: The parent compound, which lacks the tert-butyl group.
4-tert-Butylbenzaldehyde: Similar structure but with an aldehyde group instead of a ketone.
4-tert-Butylbenzoic acid: Similar structure but with a carboxylic acid group.
Uniqueness
Methanone, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]phenyl- is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and physical properties
Propiedades
Número CAS |
33809-30-2 |
|---|---|
Fórmula molecular |
C17H22O |
Peso molecular |
242.36 g/mol |
Nombre IUPAC |
(4-tert-butylcyclohexen-1-yl)-phenylmethanone |
InChI |
InChI=1S/C17H22O/c1-17(2,3)15-11-9-14(10-12-15)16(18)13-7-5-4-6-8-13/h4-9,15H,10-12H2,1-3H3 |
Clave InChI |
UABHVIXYIUWXAI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(=CC1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


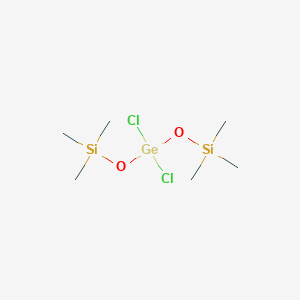

![1,6-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14675140.png)
![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate](/img/structure/B14675151.png)

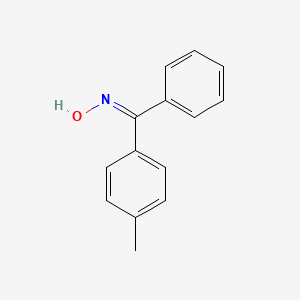


![2-(1,3-Benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile](/img/structure/B14675166.png)

![1-Methylspiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14675178.png)
